trans-Piperitol
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Overview
Description
trans-Piperitol: is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in the oils of peppermint and spearmint. It is known for its pleasant minty aroma and is used in the flavor and fragrance industry. The compound has a chiral center, making it optically active, and the (+)-trans isomer is one of the enantiomers of piperitenol.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Piperitol can be synthesized through several methods, including:
Hydrogenation of Piperitenone: One common method involves the hydrogenation of piperitenone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at room temperature and atmospheric pressure.
Reduction of Piperitenone: Another method involves the reduction of piperitenone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is usually performed in an inert solvent like tetrahydrofuran or ethanol.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as essential oils of peppermint and spearmint. The process includes steam distillation followed by fractional distillation to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Piperitol can undergo oxidation reactions to form piperitenone or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form piperitenol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: Piperitenone and other oxidized derivatives.
Reduction: Various piperitenol derivatives.
Substitution: Substituted piperitenol compounds with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-Piperitol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Activity: The compound has shown antimicrobial properties and is studied for its potential use in developing new antimicrobial agents.
Medicine:
Therapeutic Potential: Research is ongoing to explore the therapeutic potential of this compound in treating various ailments, including its anti-inflammatory and analgesic properties.
Industry:
Flavor and Fragrance: Widely used in the flavor and fragrance industry due to its pleasant minty aroma. It is a key ingredient in the formulation of mint-flavored products and perfumes.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action of trans-Piperitol is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Menthol: Another monoterpenoid alcohol with a similar minty aroma, commonly found in peppermint oil.
Piperitone: A related compound with a similar structure but different functional groups.
Carvone: A monoterpenoid ketone with a minty aroma, found in spearmint oil.
Uniqueness: trans-Piperitol is unique due to its specific chiral configuration and its presence in both peppermint and spearmint oils. Its distinct aroma and potential therapeutic properties set it apart from other similar compounds.
Properties
CAS No. |
16721-39-4 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
HPOHAUWWDDPHRS-VHSXEESVSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(C)C)O |
SMILES |
CC1=CC(C(CC1)C(C)C)O |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)O |
65733-28-0 16721-39-4 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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